N'-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidin-2-ylsulfanyl group and a 3-methylphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3-methylbenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- N’-[(E)-(3-ethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Uniqueness
N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H14N4OS/c1-11-4-2-5-12(8-11)9-17-18-13(19)10-20-14-15-6-3-7-16-14/h2-9H,10H2,1H3,(H,18,19)/b17-9+ |
InChI Key |
UENWZSZNNDUNQW-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC=CC=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC=CC=N2 |
Origin of Product |
United States |
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